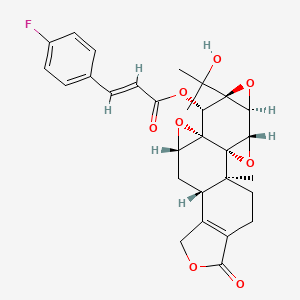

Triptolidenol analog 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'analogue de triptolidénol 1 implique l'hydroxylation de la triptolide. Ce processus est généralement catalysé par les enzymes du cytochrome P450, en particulier la CYP81AM1, qui facilite l'hydroxylation en C-15 de l'acide déhydroabiétique . Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et des réglages de température contrôlés pour garantir la stabilité et le rendement du produit.

Méthodes de production industrielle

La production industrielle de l'analogue de triptolidénol 1 implique l'extraction de matières premières à partir de Tripterygium wilfordii, suivie d'une extraction par solvant organique et d'une isolation chromatographique des composés lactones diterpéniques souhaités . Cette méthode garantit la pureté et la constance du composé pour les applications pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

L'analogue de triptolidénol 1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés ayant des activités pharmacologiques variables.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement la bioactivité du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement conduites sous des conditions de température et de pH contrôlées pour optimiser le rendement et la pureté des produits .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et substitués de l'analogue de triptolidénol 1, chacun ayant des profils pharmacologiques uniques .

Applications de la recherche scientifique

L'analogue de triptolidénol 1 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la relation structure-activité des diterpènes.

Mécanisme d'action

Le mécanisme d'action de l'analogue de triptolidénol 1 implique plusieurs cibles moléculaires et voies. Il exerce ses effets en :

Inhibant la voie NF-κB : Cela conduit à une expression réduite des cytokines et enzymes pro-inflammatoires.

Induisant l'apoptose : Le composé favorise la mort cellulaire dans les cellules cancéreuses en activant les caspases et en perturbant la fonction mitochondriale.

Modulant la réponse immunitaire : Il supprime l'activité des cellules immunitaires, réduisant ainsi l'inflammation et les réactions auto-immunes.

Applications De Recherche Scientifique

Triptolidenol analog 1 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the structure-activity relationship of diterpenes.

Mécanisme D'action

The mechanism of action of triptolidenol analog 1 involves multiple molecular targets and pathways. It exerts its effects by:

Inhibiting NF-κB Pathway: This leads to reduced expression of pro-inflammatory cytokines and enzymes.

Inducing Apoptosis: The compound promotes cell death in cancer cells by activating caspases and disrupting mitochondrial function.

Modulating Immune Response: It suppresses the activity of immune cells, thereby reducing inflammation and autoimmune reactions.

Comparaison Avec Des Composés Similaires

Composés similaires

Triptolide : Le composé parent de l'analogue de triptolidénol 1, connu pour ses puissantes activités anticancéreuses et immunosuppressives.

Celastrol : Un autre diterpène bioactif de Tripterygium wilfordii ayant des propriétés pharmacologiques similaires.

Triptonide : Un dérivé ayant des effets contraceptifs masculins réversibles.

Unicité

L'analogue de triptolidénol 1 est unique en raison de son motif d'hydroxylation spécifique, qui améliore ses effets anti-inflammatoires et immunosuppresseurs par rapport à son composé parent, la triptolide . Cela en fait un composé précieux pour le développement de thérapies ciblées avec une toxicité réduite.

Propriétés

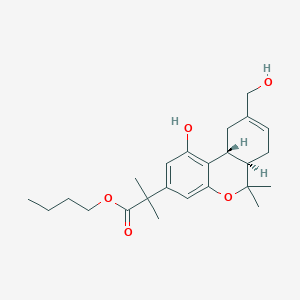

Formule moléculaire |

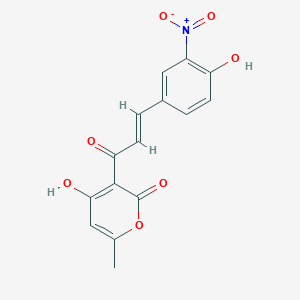

C29H29FO8 |

|---|---|

Poids moléculaire |

524.5 g/mol |

Nom IUPAC |

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-7-(2-hydroxypropan-2-yl)-1-methyl-17-oxo-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (E)-3-(4-fluorophenyl)prop-2-enoate |

InChI |

InChI=1S/C29H29FO8/c1-25(2,33)28-21(37-28)22-29(38-22)26(3)11-10-16-17(13-34-23(16)32)18(26)12-19-27(29,36-19)24(28)35-20(31)9-6-14-4-7-15(30)8-5-14/h4-9,18-19,21-22,24,33H,10-13H2,1-3H3/b9-6+/t18-,19-,21-,22-,24-,26-,27+,28-,29+/m0/s1 |

Clé InChI |

FVQHGGQECDTHSW-YZAYWNIQSA-N |

SMILES isomérique |

C[C@]12CCC3=C([C@@H]1C[C@H]4[C@@]5([C@@]26[C@@H](O6)[C@H]7[C@@]([C@H]5OC(=O)/C=C/C8=CC=C(C=C8)F)(O7)C(C)(C)O)O4)COC3=O |

SMILES canonique |

CC12CCC3=C(C1CC4C5(C26C(O6)C7C(C5OC(=O)C=CC8=CC=C(C=C8)F)(O7)C(C)(C)O)O4)COC3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-c]pyridine derivative 1](/img/structure/B10836414.png)

![ethyl (2Z)-2-cyano-3-[(9-ethyl-9H-carbazol-3-yl)amino]prop-2-enoate](/img/structure/B10836444.png)

![1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B10836461.png)

![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid](/img/structure/B10836483.png)